
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through modulation of enzymatic activities and binding to specific receptors . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: A related compound with similar structural features but different functional groups.
2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acid: Another closely related compound with slight variations in its chemical structure.
Uniqueness
2-Cyclobutyl-5-methylpyrimidine-4-carboxylic acid is unique due to its specific cyclobutyl and methyl substitutions on the pyrimidine ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-cyclobutyl-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-6-5-11-9(7-3-2-4-7)12-8(6)10(13)14/h5,7H,2-4H2,1H3,(H,13,14) |
Clé InChI |
KGORPHSJTNNECD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)O)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)
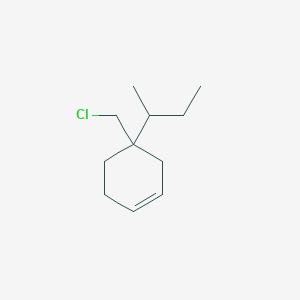
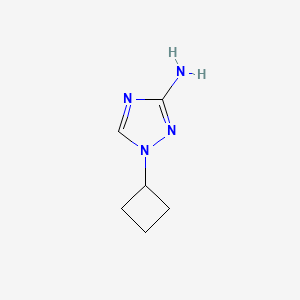
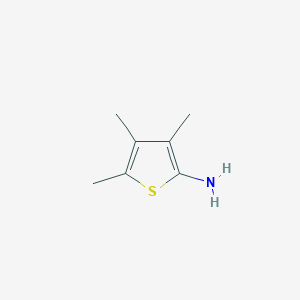
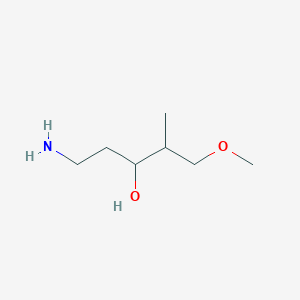
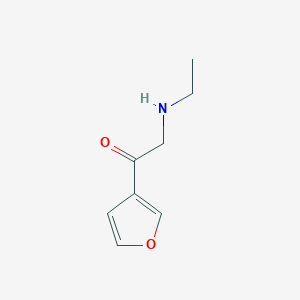



![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)
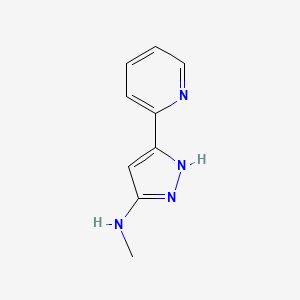
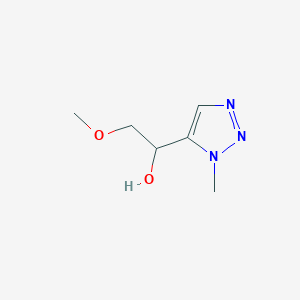
![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)

